molecular formula C9H7Cl2N B1455452 4,6-Dichloro-7-methylindole CAS No. 1167056-84-9

4,6-Dichloro-7-methylindole

Cat. No. B1455452
M. Wt: 200.06 g/mol
InChI Key: PWKQQNZFHDWTQG-UHFFFAOYSA-N
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Description

4,6-Dichloro-7-methylindole is a trisubstituted indole compound. Its chemical structure features chlorine atoms at positions 4 and 6, along with a methyl group at position 7 on the indole ring . This heterocyclic system plays a significant role in natural products, drugs, and cell biology.


Synthesis Analysis

The synthesis of 4,6-Dichloro-7-methylindole involves several steps. One approach is the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid (MsOH) under reflux in methanol. This process yields the tricyclic indole (−)-108 .


Molecular Structure Analysis

The molecular formula of 4,6-Dichloro-7-methylindole is C9H7Cl2N , with a molecular weight of approximately 200.06 g/mol . The indole ring system consists of a six-membered benzene ring fused to a five-membered nitrogen-containing ring.

properties

IUPAC Name

4,6-dichloro-7-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N/c1-5-7(10)4-8(11)6-2-3-12-9(5)6/h2-4,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWKQQNZFHDWTQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1Cl)Cl)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-dichloro-7-methyl-1H-indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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